(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethan-1-amine serves as a key intermediate in the synthesis of various biologically active compounds, particularly those targeting specific protein kinases involved in cancer pathways. [, , ] Its chiral nature [(1R) configuration] is often crucial for the activity and selectivity of the final compounds.
The compound is derived from the modification of phenethylamine, a common structure in many biologically active compounds. It falls under the broader category of organic compounds known as amines, which are characterized by the presence of nitrogen atoms bonded to carbon-containing moieties. The specific structural features of (1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-amine classify it as a secondary amine due to the presence of two carbon groups attached to the nitrogen atom.
The synthesis of (1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-amine can be achieved through several methods, commonly involving the following steps:
Technical parameters such as reaction temperature, solvent choice, and reaction time are critical for optimizing yield and purity during synthesis.
The presence of both chlorine and fluorine atoms on the aromatic ring significantly influences its electronic properties and reactivity patterns. The dichlorinated phenyl group enhances hydrophobic interactions, while the fluorine atom can participate in hydrogen bonding or influence electronic distribution.
(1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-amine is likely to participate in various chemical reactions typical for amines:
These reactions highlight the compound's potential utility in synthetic organic chemistry.
The mechanism of action for (1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-amine is not fully elucidated but can be inferred based on its structural characteristics:
Such interactions could lead to pharmacological effects relevant in therapeutic contexts.
Analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Infrared spectroscopy would provide insights into functional groups and molecular connectivity:
(1R)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-amine has potential applications in various fields:
Asymmetric synthesis of the (1R)-isomer predominantly employs chiral induction or enzymatic resolution techniques to achieve high enantiomeric excess (ee):
Reductive Amination with Chiral Catalysts: The ketone precursor 1-(2,6-dichloro-3-fluorophenyl)ethan-1-one undergoes reductive amination using chiral transition metal catalysts. Ruthenium-BINAP complexes achieve up to 92% ee, though yields are moderate (65-75%) due to competitive reduction to the alcohol byproduct. Recent advances employ tetrad-mutant alcohol dehydrogenases (ADH-LKM, F147L/Y190F/W94A/D53G) coupled with glucose dehydrogenase for cofactor regeneration, enabling quantitative conversion with >99% ee [9].
Enzymatic Dynamic Kinetic Resolution: Racemic amine mixtures undergo enzymatic acylation using immobilized lipases (e.g., Candida antarctica Lipase B). The (S)-enantiomer is selectively acetylated, leaving the desired (R)-amine unreacted. This approach achieves 98% ee and 45% theoretical yield, with the resolution efficiency critically dependent on solvent polarity and temperature [3].
Table 1: Performance Metrics for Asymmetric Synthesis Routes
Method | Catalyst/Enzyme | ee (%) | Yield (%) | Key Limitation |
---|---|---|---|---|
Reductive Amination | Ru-(S)-BINAP | 92 | 68 | Over-reduction to alcohol |
Biocatalytic Reduction | ADH-LKM Mutant + GDH | >99.5 | 95 | Substrate loading < 10 g/L |
Enzymatic Kinetic Resolution | CALB (Immobilized) | 98 | 45* | Theoretical yield limitation |
*Maximum theoretical yield for kinetic resolution = 50%
Functionalization of the chiral amine while preserving stereochemical integrity requires carefully designed catalytic systems:
Chiral Auxiliary-Mediated Coupling: The amine is condensed with 2-chloropyrimidine-5-carboxylic acid using peptide coupling agents (HATU/DIPEA) to form amide bonds essential for kinase inhibitor scaffolds. Chiral auxiliaries like (R)-4-phenyl-2-oxazolidinone prevent epimerization during activation, maintaining >99% ee at reaction temperatures below -15°C [3] [8].
Asymmetric Etherification: For pyridine-ether linked inhibitors, the (R)-alcohol intermediate (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol (CAS 330156-50-8) undergoes Mitsunobu reaction with heteroaryl phenols. Chiral Pd-catalysts with Josiphos ligands enable stereoretentive O-alkylation at 80°C without racemization, achieving 96% yield and 98.5% ee [8].
Table 2: Stereochemical Stability Under Functionalization Conditions
Reaction Type | Conditions | ee Initial (%) | ee Final (%) | Key Preservation Strategy |
---|---|---|---|---|
Amide Coupling | HATU, DIPEA, -15°C, 12h | 99.5 | 99.2 | Low-temperature activation |
Mitsunobu Etherification | DIAD, PPh3, 0°C | 99.0 | 98.5 | Short reaction time (2h) |
Buchwald-Hartwig Amination | Pd2(dba)3, RuPhos, 100°C | 98.7 | 97.1 | Bulky electron-rich phosphine ligand |
Industrial-scale production prioritizes economic viability alongside stereochemical purity, making resolution techniques critical:
Diastereomeric Salt Crystallization: The racemic amine is treated with L-(+)-di-p-toluoyl tartaric acid in ethanol/water (4:1) at 60°C. Selective crystallization of the (R)-amine salt achieves 99.5% ee after two recrystallizations, with 35% yield. The mother liquor can be basified to recover the undesired (S)-enantiomer for racemization and recycling [5].
Enzymatic Resolution: Lipase PS-Burkholderia cepacia catalyzed acylation of the racemate with vinyl acetate in methyl tert-butyl ether (MTBE). The (S)-acetamide forms preferentially, leaving the (R)-amine with 97% ee. This method achieves higher yields (48%) than traditional crystallization but requires expensive biocatalysts [9].
Table 3: Industrial Resolution Process Economics
Parameter | Diastereomeric Salt Crystallization | Enzymatic Resolution |
---|---|---|
Resolving Agent | L-DTTA ($120/kg) | Lipase PS ($4,200/kg) |
Cycle Time | 48 hours | 16 hours |
Solvent Consumption | 15 L/kg product | 8 L/kg product |
Amine Recovery | 82% (after recycling) | 95% (no recycling needed) |
Purity (ee) | >99.5% | 97.0% |
Process Integration Insight: The patent CN104058935A [5] discloses a hybrid approach where enzymatic resolution provides crude (R)-amine (90% ee), followed by single diastereomeric salt crystallization to upgrade to >99.5% ee. This reduces resolving agent consumption by 60% compared to pure crystallization approaches.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1